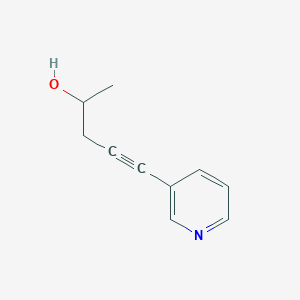

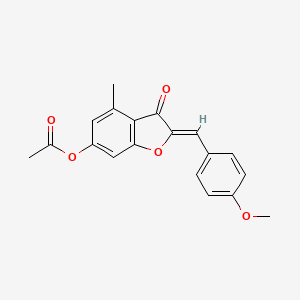

![molecular formula C8H6BNO2 B2653661 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile CAS No. 905710-80-7](/img/structure/B2653661.png)

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by NMR .Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . . The melting point ranges from 229.0 to 233.0°C .科学的研究の応用

Tautomeric Equilibrium Studies

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives, like the one you mentioned, are subject to tautomeric equilibrium, as demonstrated in a study of functionalized 2-formylphenylboronic acids. These acids rearrange to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, showcasing diverse molecular structures and revealing insights into tautomerization processes (Luliński et al., 2007).

Antimicrobial Applications

A significant application area for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives is in antimicrobial research. For example, modifications of clarithromycin (effective against Gram-positive infections) with 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives (effective against Gram-negative microbes) have been explored. These modifications involve linking benzoxaboroles to clarithromycin and have shown improved effectiveness against certain bacterial strains (Lapa et al., 2017).

Green Chemistry and Synthesis

In the realm of green chemistry, this compound derivatives are utilized in the synthesis of various compounds. For example, an efficient green synthesis of certain carbonitriles was achieved using a three-component, one-pot reaction in water, demonstrating the compound's versatility in environmentally friendly chemical processes (Eshlaghi et al., 2014).

Treatment of Skin Inflammation

Another significant application of these compounds is in treating skin inflammation. Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including variants of this compound, have been explored for their therapeutic benefits in conditions like psoriasis and atopic dermatitis. These studies have shown promising results, especially in phase 2 or phase 3 trials (Dong et al., 2016).

作用機序

While the specific mechanism of action for “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is not available, a related compound has been studied for its antimicrobial activity. The compound showed selectivity towards the potential target leucyl-tRNA synthetase without an impact on the human enzyme .

Safety and Hazards

特性

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIOKAFHCWJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

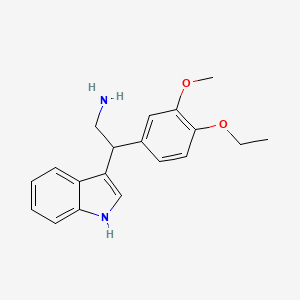

![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)

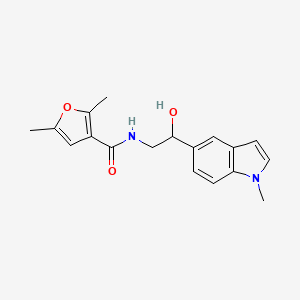

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

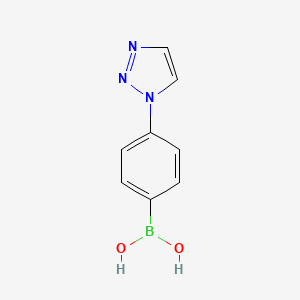

![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)

![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)

![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)